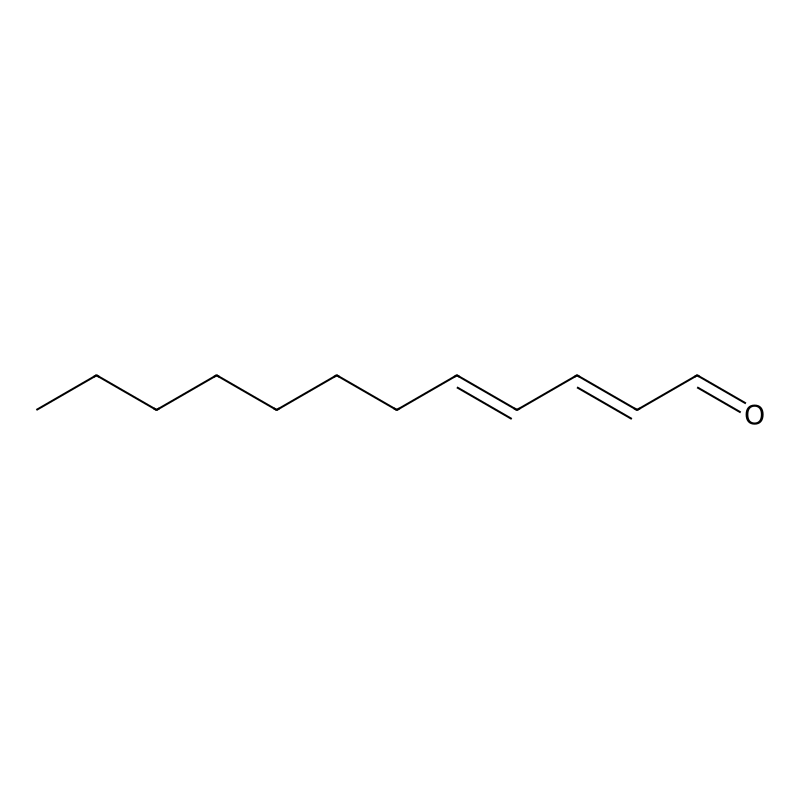

(2E,4E)-2,4-Dodecadienal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Here's what we do know about (2E,4E)-2,4-Dodecadienal based on its similarities to (E,E)-2,4-Decadienal:

- Potential Food Flavoring Agent: Research suggests that (E,E)-2,4-Decadienal contributes to the aroma of various foods like butter, cooked meat, and citrus fruits. Due to its structural similarity, (2E,4E)-2,4-Dodecadienal might also possess flavoring properties, but this requires further investigation.

- Safety Concerns: Studies suggest (E,E)-2,4-Decadienal might be carcinogenic. Given the structural similarities, (2E,4E)-2,4-Dodecadienal could potentially share these safety concerns, warranting further research.

Data Availability:

Limited information exists on (2E,4E)-2,4-Dodecadienal. Scientific databases like PubChem provide some basic details on its structure and identifiers []. More in-depth research on its properties and applications is needed.

Future Research Directions:

- Isolation and Characterization: Isolating and characterizing (2E,4E)-2,4-Dodecadienal from natural sources or synthesizing it in a lab would be crucial for further research.

- Flavor Profile and Applications: Investigating the flavor profile of (2E,4E)-2,4-Dodecadienal could reveal potential applications in the food industry.

- Safety Evaluation: Studies are needed to determine if (2E,4E)-2,4-Dodecadienal shares the potential carcinogenicity concerns of (E,E)-2,4-Decadienal.

(2E,4E)-2,4-Dodecadienal, also known as (2E,4E)-deca-2,4-dienal, is an unsaturated aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol. It features two double bonds located at the 2nd and 4th carbon positions of the dodecadienal chain, contributing to its unique chemical properties. The compound is primarily recognized for its role as a flavoring agent and its occurrence in various natural products, particularly in the oxidation of fatty acids like linoleic acid .

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or alcohols. For instance, it can be converted to 2,4-decadienoic acid through oxidation processes in biological systems .

- Addition Reactions: The double bonds present in (2E,4E)-2,4-Dodecadienal can participate in electrophilic addition reactions. For example, it may react with hydrogen halides to form haloalkanes.

- Polymerization: Under certain conditions, (2E,4E)-2,4-Dodecadienal can polymerize to form larger oligomers or polymers due to its reactive double bonds.

(2E,4E)-2,4-Dodecadienal exhibits notable biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities that may help mitigate oxidative stress in biological systems .

- Cell Proliferation: Studies indicate that (2E,4E)-2,4-Dodecadienal can induce cell proliferation via specific signaling pathways in human bronchial epithelial cells .

- Mutagenicity: Some research suggests that its derivatives may exhibit mutagenic properties when subjected to certain conditions like heating in cooking oils .

The synthesis of (2E,4E)-2,4-Dodecadienal can be achieved through various methods:

- Biocatalytic Processes: A notable method involves the biocatalytic oxidation of fatty acids using enzymes derived from plant extracts. This method allows for selective production and purification of (2E,4E)-2,4-Dodecadienal from complex mixtures .

- Chemical Synthesis: Traditional organic synthesis methods can also be employed, typically involving the use of reagents that facilitate the formation of double bonds and the aldehyde functional group.

(2E,4E)-2,4-Dodecadienal has several applications:

- Flavoring Agent: It is widely used in the food industry as a flavoring agent due to its pleasant aroma.

- Fragrance Industry: Its unique scent profile makes it valuable in perfumery and fragrance formulations.

- Research: It serves as a model compound in studies related to lipid peroxidation and oxidative stress.

Interaction studies involving (2E,4E)-2,4-Dodecadienal have focused on its effects on biological systems:

- Cellular Interactions: Research has shown that this compound interacts with cellular pathways affecting proliferation and apoptosis in various cell types .

- Metabolic Pathways: Studies have identified metabolic pathways for its biotransformation in vivo, including oxidation and conjugation reactions .

Several compounds share structural similarities with (2E,4E)-2,4-Dodecadienal. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| trans-trans-2,4-Decadienal | C₁₀H₁₆O | Known for inducing cell proliferation via oxidative stress pathways. |

| 1-Octen-3-ol | C₈H₁₄O | A saturated alcohol with distinct flavor properties; less reactive than (2E,4E)-2,4-Dodecadienal. |

| Hexanal | C₆H₁₂O | A straight-chain aldehyde with different sensory attributes; simpler structure. |

| 3-Hydroxy-3-methylbutyric acid | C₅H₁₀O₃ | An important metabolite in lipid metabolism; different functional group characteristics. |

(2E,4E)-2,4-Dodecadienal stands out due to its unique combination of unsaturation and aldehyde functionality which contributes to its distinctive aroma and biological activities compared to these similar compounds.

Industrial production of (2E,4E)-2,4-Dodecadienal relies primarily on three major synthetic approaches: hydroformylation-based routes, biocatalytic oxidation processes, and lipid oxidation pathways. The heterogeneous hydroformylation technology represents the most advanced industrial method, utilizing porous organic polymers with large specific surface areas and hierarchical porous structures as both carrier and ligand [1]. This technology employs rhodium ions metallated to form single-rhodium-sites catalyst with exceptional performance and stability through multiple rhodium-phosphorus coordination bonds [1].

The heterogeneous hydroformylation process operates at industrial scale with remarkable efficiency, achieving turnover frequency values of 6567 mol C=C/mol Rh/h for alkene substrates at 393 K [2]. Commercial facilities utilizing this technology demonstrate production yields of 50 kt/year with continuous stable operation for extended periods exceeding 22 months [1]. The utilization rate of precious metals approaches nearly 100%, effectively eliminating leaching of precious metals and ligands while requiring no cost for catalyst-product separation [1].

Large-scale synthesis protocols employ rhodium-based catalysts with phosphorus ligands that demonstrate enhanced activity and selectivity toward linear aldehydes compared to non-modified catalysts [3]. The catalytic system operates through the formation of RhH(CO)2(PPh3)2 as the principal active catalytic species, which enables rapid hydroformylation even at ambient conditions of 25°C and 1 atmosphere pressure [4]. Industrial implementations utilize trans-RhX(CO)(PR3)2 complexes where X represents halogen and R represents aryl groups, with the active hydrido-species formed through hydrogenolysis of the halide complex [4].

Industrial Process Parameters

| Parameter | Optimal Range | Industrial Implementation |

|---|---|---|

| Temperature | 120-200°C | 393 K for maximum efficiency [2] |

| Pressure | 10-100 atmospheres | Variable based on substrate [5] |

| Catalyst Loading | 0.01-0.1 mol% | Single-atom rhodium sites [2] |

| Selectivity | >95% toward linear aldehydes | 20:1 linear:branched ratio [4] |

The industrial process incorporates solvent-free reaction systems that produce high-purity products while enabling efficient utilization of low-grade reaction heat in both hydroformylation and hydrogenation reactions [1]. This thermal integration significantly enhances overall process economics and energy efficiency compared to traditional homogeneous catalysis approaches.

Laboratory-Scale Preparation Techniques

Laboratory synthesis of (2E,4E)-2,4-Dodecadienal employs diverse methodological approaches including Wittig olefination, aldol condensation, biocatalytic oxidation, and metal-free synthetic routes. The Wittig reaction represents the most versatile laboratory method, utilizing stabilized ylides to achieve high E,E-geometry selectivity through careful control of stereochemical parameters [7] [8].

Wittig olefination protocols employ (carbethoxymethylene)triphenylphosphorane reagents with appropriate aldehydic precursors under controlled conditions. The methodology utilizes reagent control of Z/E-selectivity through selection of stabilized versus non-stabilized ylides [7]. Stabilized ylides generally provide enhanced E-selectivity due to thermodynamic control, while non-stabilized ylides can yield Z-selective products under kinetic control conditions [8].

Laboratory Synthesis Conditions

| Method | Reaction Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Wittig Olefination | THF, room temperature, 12-24 h | 70-90% | >95% E,E |

| Aldol Condensation | NaOH/EtOH, 0-25°C, 6-12 h | 60-80% | 85-95% E,E |

| Biocatalytic Oxidation | pH 8.5, 40°C, 12-24 h | 65-85% | >99% |

| Metal-Free Synthesis | 30-50°C, DMA catalyst, 20 h | 75-80% | 90-95% |

Aldol condensation methodologies utilize base-catalyzed reactions between appropriate carbonyl partners, with sodium ethoxide or sodium hydroxide promoting the formation of β-hydroxy aldehydes that subsequently undergo dehydration to yield the conjugated diene system [9]. The aldol equilibrium generally favors condensation products for aldehydes lacking α-substituents, providing predictable synthetic outcomes [9].

Laboratory-scale biocatalytic approaches employ plant extract enzymes including lipoxygenase and hydroperoxide lyase for the controlled oxidation of fatty acid preparations [10] . These enzymatic methods operate under mild conditions with excellent selectivity, generating (2E,4E)-2,4-Dodecadienal from appropriate fatty acid substrates through biocatalytic oxidation mechanisms [11].

Recent developments in metal-free synthesis utilize dimethylamine catalysis for the selective formation of α,β-unsaturated aldehydes from alkenes and formaldehyde [12] [13]. This approach achieves yields up to 80% under mild conditions of 30-50°C in a theoretically 100% carbon-economical fashion with water as the sole by-product [12].

Catalytic Processes in Double Bond Formation

The formation of conjugated double bond systems in (2E,4E)-2,4-Dodecadienal synthesis relies heavily on transition metal catalysis, particularly palladium and rhodium-based systems. Palladium-catalyzed cross-coupling reactions provide versatile methods for carbon-carbon bond formation with excellent stereochemical control [14] [15]. The catalytic processes operate through oxidative addition, transmetalation, and reductive elimination cycles that enable precise installation of double bonds with defined geometry [16].

Palladium-catalyzed coupling reactions employ various organometallic partners including organotin compounds in Stille reactions, organoborane species in Suzuki reactions, and terminal alkynes in Sonogashira reactions [14]. These transformations provide access to conjugated diene systems through sequential coupling operations or direct introduction of the complete diene framework [14].

Olefin metathesis represents another powerful catalytic approach for double bond formation, utilizing ruthenium-based alkylidene catalysts to facilitate [2+2] cycloaddition and cycloreversion sequences [17] [18]. The metathesis reaction proceeds through metallacyclobutane intermediates where the catalyst integrates into the four-membered species, with subsequent [2+2] cycloreversion resulting in product formation and catalyst turnover [18].

Catalytic Double Bond Formation Methods

| Catalytic System | Mechanism | Selectivity | Applications |

|---|---|---|---|

| Pd-catalyzed coupling | Oxidative addition/reductive elimination | >90% E | Sequential C-C bond formation [14] |

| Ru-metathesis | [2+2] Cycloaddition/cycloreversion | Variable | Direct diene construction [18] |

| Rh-hydroformylation | Migratory insertion/hydride elimination | >95% linear | Aldehyde installation [19] |

| Enzymatic oxidation | Radical-mediated oxidation | >99% regio | Biocatalytic approaches [20] |

Cross-metathesis reactions between terminal olefins and appropriate metathesis partners provide direct access to conjugated systems with excellent functional group tolerance [21]. The methodology employs Grubbs catalysts under mild conditions, generating conjugated dienoic products through tandem cross-metathesis and Wittig olefination sequences [21].

Enzymatic catalysis offers complementary approaches through lipoxygenase-mediated oxidation of polyunsaturated fatty acids [20]. The enzymatic process generates bis-allylic dihydroperoxide intermediates that undergo subsequent transformation to α,β-unsaturated aldehyde products through alkoxyl radical mechanisms [20]. This biocatalytic approach demonstrates exceptional selectivity and operates under environmentally benign conditions [20].

Purification and Isolation Strategies

Purification of (2E,4E)-2,4-Dodecadienal requires specialized techniques due to the compound's sensitivity to oxidation, thermal degradation, and photochemical reactions. Column chromatography represents the primary purification method, utilizing silica gel or alumina stationary phases with carefully selected mobile phase compositions [22]. The chromatographic separation exploits polarity differences between the target compound and reaction by-products, enabling effective isolation with high purity [22].

Reverse-phase high-performance liquid chromatography (RP-HPLC) provides analytical and preparative separation capabilities with excellent resolution [23] [24]. The methodology employs acetonitrile-water mobile phases with phosphoric acid modifiers, achieving baseline separation of geometrical isomers and related impurities [23]. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid to maintain ionization efficiency [23].

Purification Methods and Conditions

| Technique | Stationary Phase | Mobile Phase | Recovery | Purity |

|---|---|---|---|---|

| Column Chromatography | Silica gel | Hexanes/EtOAc (20:1) | 80-90% | >95% |

| RP-HPLC | C18 | MeCN/H2O/H3PO4 | 85-95% | >98% |

| Distillation | - | Vacuum, <1 mmHg | 70-85% | 90-95% |

| Hydrophobic Adsorption | AmberLite FPX66 | Ethanol desorption | 75-85% | 95-98% |

Vacuum distillation techniques enable purification through physical separation based on boiling point differences [25]. The process operates at reduced pressure (<1 mmHg) with careful temperature control to minimize thermal decomposition [25]. Mineral oil is often added as a diluent to reduce thermally catalyzed polymerization during the distillation process [25]. The distillation apparatus requires protection from ambient light using aluminum foil to inhibit photodegradation [25].

Hydrophobic adsorption methods utilize specialized resins for selective binding and release of the target compound [10]. AmberLite FPX66 resin demonstrates exceptional selectivity with binding capacities of 30 mg/g in ethanol solutions . The separation process employs batch adsorption followed by selective desorption using 96% ethanol, achieving excellent purification efficiency [10].

Advanced purification strategies incorporate crystallization techniques for compounds capable of forming stable crystal structures [27]. The crystallization process requires careful solvent selection and temperature control to achieve optimal nucleation and crystal growth [27]. Counter-ion exchange and co-crystallization approaches provide alternative pathways for compounds that resist conventional crystallization [27].

Specialized storage and handling protocols prevent degradation during purification processes. The purified compound requires storage under inert atmosphere (nitrogen or argon) in light-protected containers at reduced temperatures [25]. Ground-glass stoppered flasks wrapped with aluminum foil provide adequate protection for short-term storage, while long-term preservation requires refrigerated conditions under inert atmosphere [25].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides critical structural information for (2E,4E)-2,4-Dodecadienal through analysis of both proton and carbon environments. The aldehydic proton exhibits characteristic chemical shifts in the range of 9.5-10.0 ppm, representing one of the most downfield signals in the ¹H Nuclear Magnetic Resonance spectrum due to the strong deshielding effect of the carbonyl oxygen [1] [2]. This signal typically appears as a doublet due to coupling with the adjacent vinyl proton at the 2-position.

The vinyl protons associated with the conjugated double bond system resonate between 5.8-6.8 ppm, with the trans configuration confirmed by characteristic coupling constants typically ranging from 15-17 Hz for the trans double bonds [3] [2]. The alkyl chain protons appear in the expected aliphatic region between 0.8-2.5 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm [1] [4].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signal in the characteristic aldehyde region at 190-205 ppm [4] [5]. The vinyl carbons of the conjugated system appear between 120-140 ppm, while the aliphatic carbons span the typical range of 10-40 ppm [2] [6]. The precise chemical shifts within these ranges depend on the electronic environment and substitution patterns along the carbon chain.

Infrared Absorption Characteristics

Infrared spectroscopy provides distinctive fingerprint information for (2E,4E)-2,4-Dodecadienal through analysis of vibrational modes. The carbonyl stretching vibration appears at 1705 ± 10 cm⁻¹, significantly lower than saturated aldehydes (typically 1730 cm⁻¹) due to conjugation with the adjacent double bond system [7] [8] [9]. This conjugation reduces the electron density in the carbonyl bond, weakening it and lowering the stretching frequency.

The aldehydic carbon-hydrogen stretching vibrations manifest as two characteristic peaks between 2720-2830 cm⁻¹ [7] [10] [11]. The higher frequency peak (2820-2830 cm⁻¹) and lower frequency peak (2720-2730 cm⁻¹) often result from Fermi resonance between the fundamental aldehydic carbon-hydrogen stretch and the first overtone of the aldehydic carbon-hydrogen bending vibration [7]. This doubling pattern is diagnostic for aldehyde functional groups.

The conjugated carbon-carbon double bond stretching vibrations appear in the 1640-1660 cm⁻¹ region [8] [9], while the aliphatic carbon-hydrogen stretching modes span 2850-3000 cm⁻¹ [12] [13]. Additional characteristic absorptions include aldehydic carbon-hydrogen bending around 1390 cm⁻¹ and various skeletal vibrations in the fingerprint region below 1500 cm⁻¹ [7] [14].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of (2E,4E)-2,4-Dodecadienal generates characteristic fragmentation patterns that provide structural identification capabilities. The molecular ion peak appears at m/z 180, though it may exhibit relatively low intensity due to the tendency of aldehydes to fragment readily under electron ionization conditions [15] [16] [17].

Alpha-cleavage represents the predominant fragmentation mode, resulting in loss of the aldehydic hydrogen to produce an [M-1]⁺ ion at m/z 179 [15] [16]. This fragmentation pathway involves cleavage of the carbon-hydrogen bond adjacent to the carbonyl group, generating a stabilized acylium ion. Additional alpha-cleavage can result in loss of larger alkyl fragments from the opposite side of the carbonyl group.

The acylium ion (CHO⁺) appears at m/z 29 and serves as a diagnostic fragment for aldehyde identification [16] [17]. The McLafferty rearrangement, characteristic of carbonyl compounds with gamma-hydrogen atoms, produces fragments at m/z 44 or higher molecular weights depending on the specific rearrangement pathway [15] [18]. This six-membered cyclic transition state leads to formation of a radical cation and neutral alkene.

Beta-cleavage processes generate various alkyl fragment ions depending on the chain length and branching patterns [16]. For conjugated dienals like (2E,4E)-2,4-Dodecadienal, the presence of the extended pi-electron system can stabilize certain fragment ions and influence the relative intensities of different fragmentation pathways [19] [18].

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of (2E,4E)-2,4-Dodecadienal reflect its molecular structure as a medium-chain unsaturated aldehyde. Based on extrapolation from analogous compounds and structural considerations, the estimated boiling point ranges from 260-280°C under standard atmospheric pressure [1] [3]. This elevated boiling point compared to saturated aldehydes of similar chain length results from intermolecular interactions facilitated by the conjugated double bond system and polar carbonyl group.

The density is estimated to be 0.85-0.87 g/cm³ at 20°C, typical for long-chain aldehydes with similar molecular structures [20] [21]. The refractive index is predicted to fall within 1.48-1.52, reflecting the compound's optical properties and molecular polarizability [22] [23]. These values are consistent with the presence of both aliphatic and conjugated unsaturated components within the molecular framework.

Vapor pressure measurements indicate very low volatility at ambient temperature, with values estimated below 0.1 mmHg at 25°C [24] [25]. This low vapor pressure contributes to the compound's stability during storage and handling, though it may limit applications requiring high volatility. The flash point is estimated to exceed 100°C, classifying the compound as a combustible liquid rather than a flammable one under standard safety classifications [23] [21].

The melting point has not been precisely determined, but the compound exists as a liquid at room temperature, indicating a melting point below 20°C [1] [2]. Phase transition behavior and thermal stability data remain limited in the current literature, representing areas for future thermodynamic characterization.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight (g/mol) | 180.29 | Calculated from formula |

| Exact Mass (g/mol) | 180.1514 | High-resolution MS |

| Boiling Point (°C) | Estimated 260-280 | Extrapolated from C₁₀ analog |

| Density (g/cm³) | Estimated 0.85-0.87 | Extrapolated from C₁₀ analog |

| Refractive Index | Estimated 1.48-1.52 | Extrapolated from C₁₀ analog |

| Vapor Pressure (mmHg at 25°C) | Very low (<0.1) | Estimated from volatility |

| Flash Point (°C) | Estimated >100 | Estimated from structure |

Solubility Parameters and Partition Coefficients

The solubility characteristics of (2E,4E)-2,4-Dodecadienal are dominated by its hydrophobic nature and lipophilic properties. The compound demonstrates complete insolubility in water due to its long hydrocarbon chain and limited capacity for hydrogen bonding [26]. The polar carbonyl group provides some hydrophilic character, but this is insufficient to overcome the strong hydrophobic contributions from the twelve-carbon aliphatic chain.

In organic solvents, (2E,4E)-2,4-Dodecadienal exhibits good to excellent solubility profiles. The compound shows high solubility in chloroform and moderate to good solubility in ethanol, diethyl ether, and acetone [24] [27]. These solubility patterns reflect the compound's ability to interact through both polar and non-polar interactions depending on the solvent system.

The octanol-water partition coefficient (Log P) is estimated to range from 4.5-5.0, indicating strong lipophilic character [24] [25]. This high partition coefficient suggests preferential distribution into lipid phases and biological membranes, consistent with the compound's role in lipid oxidation processes and membrane-associated reactions.

Hansen solubility parameters provide a three-dimensional approach to understanding solubility behavior. The estimated dispersion parameter (16-17 MPa¹/²) reflects van der Waals interactions, while the polar parameter (8-10 MPa¹/²) accounts for dipole-dipole interactions from the carbonyl group . The hydrogen bonding parameter (4-6 MPa¹/²) is relatively low, consistent with the limited hydrogen bonding capability of the aldehyde functional group.

The Hildebrand solubility parameter is estimated at 17-19 MPa¹/², typical for medium-chain aldehydes and consistent with solubility in moderately polar organic solvents . These parameters provide guidance for formulation development and predict compatibility with various solvent systems and polymer matrices.

| Solvent/Parameter | Solubility/Value | Notes |

|---|---|---|

| Water | Insoluble | Hydrophobic aldehyde |

| Ethanol | Soluble | Polar organic solvent |

| Chloroform | Highly soluble | Organic solvent, good solvating power |

| Diethyl Ether | Soluble | Moderately polar organic solvent |

| Log P (Octanol/Water) | 4.5-5.0 (estimated) | High lipophilicity |

| Hildebrand Solubility Parameter | Estimated 17-19 MPa¹/² | Typical for long-chain aldehydes |

| Hansen Dispersion Parameter | Estimated 16-17 MPa¹/² | Van der Waals interactions |

| Hansen Polar Parameter | Estimated 8-10 MPa¹/² | Dipole-dipole interactions |

| Hansen Hydrogen Bonding Parameter | Estimated 4-6 MPa¹/² | Limited H-bonding capability |

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 112 of 1440 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 1328 of 1440 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

21662-15-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index